molecular formula C8H9N3O B13802974 2-Amino-2-phenyliminoacetamide

2-Amino-2-phenyliminoacetamide

Cat. No.: B13802974
M. Wt: 163.18 g/mol
InChI Key: PCWRSWOIJIXKLL-UHFFFAOYSA-N
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Description

2-Amino-2-phenyliminoacetamide is an organic compound characterized by the presence of an amino group and a phenylimino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-phenyliminoacetamide typically involves the reaction of phenyl isocyanate with glycine or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of catalysts such as palladium or platinum can further enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-phenyliminoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The amino and phenylimino groups can participate in substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsacidic or neutral pH, temperatures between 25-50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvents, temperatures between 0-25°C.

    Substitution: Halogens, electrophiles; reaction conditionsorganic solvents, temperatures between 25-70°C.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Halogenated and other substituted derivatives.

Scientific Research Applications

2-Amino-2-phenyliminoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-phenyliminoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-phenylacetamide: Similar structure but lacks the imino group.

    2-Phenyliminoacetamide: Similar structure but lacks the amino group.

    N-Phenylglycine: Contains a phenyl group attached to glycine but lacks the imino group.

Uniqueness

2-Amino-2-phenyliminoacetamide is unique due to the presence of both amino and phenylimino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-amino-2-phenyliminoacetamide

InChI

InChI=1S/C8H9N3O/c9-7(8(10)12)11-6-4-2-1-3-5-6/h1-5H,(H2,9,11)(H2,10,12)

InChI Key

PCWRSWOIJIXKLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(C(=O)N)N

Origin of Product

United States

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